2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
The synthesis of 2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . The chloro substituent can be introduced through subsequent reactions. Industrial production methods often involve the use of complex fluorinating agents and high-temperature conditions to achieve the desired fluorinated pyridine derivatives .
Chemical Reactions Analysis
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid can be compared with other fluorinated pyridines such as:
2-Fluoropyridine: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid: Contains multiple chloro substituents, which can significantly alter its chemical properties and reactivity.
Fluroxypyr: Another fluorinated pyridine derivative with different substituents, used primarily in agrochemicals
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClFNO2 |
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Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(6-chloro-2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
BBDFZTWNHLKZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)F)Cl |
Origin of Product |
United States |
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